molecular formula C14H13ClN2O2 B2684756 3-[(2-Chlorophenoxy)methyl]benzohydrazide CAS No. 364612-36-2

3-[(2-Chlorophenoxy)methyl]benzohydrazide

Cat. No.: B2684756
CAS No.: 364612-36-2
M. Wt: 276.72
InChI Key: RHTDZBVFCSLGIH-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a benzohydrazide core substituted at the 3-position with a (2-chlorophenoxy)methyl group. The 2-chlorophenoxy moiety introduces electron-withdrawing properties, which may influence the compound’s reactivity, binding affinity, and pharmacokinetic profile.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTDZBVFCSLGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenoxy)methyl]benzohydrazide typically involves the reaction of 2-chlorophenol with benzohydrazide in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Research indicates that 3-[(2-Chlorophenoxy)methyl]benzohydrazide exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. It has been evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interact with specific molecular targets involved in cancer pathways, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in various cancer cell lines

Table 2: Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
2-[(2-Chlorophenoxy)methyl]benzohydrazideDifferent position of the chlorophenoxy groupAntimicrobial
4-[(2-Chlorophenoxy)methyl]benzohydrazideDifferent substitution patternAnticancer
3-[(2-Bromophenoxy)methyl]benzohydrazideBrominated variant; potentially different reactivityAntimicrobial

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a promising candidate for drug development. For instance:

  • A study demonstrated its effectiveness against various cancer cell lines, showing significant inhibition rates compared to standard treatments .
  • Another research highlighted its antimicrobial efficacy, suggesting it could be developed into new antibiotics to combat resistant strains .

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-[(2-Chlorophenoxy)methyl]benzohydrazide can be contextualized by comparing it to structurally related benzohydrazide derivatives. Key factors include substituent position, halogen type, and functional group modifications.

Positional Isomerism: 3- vs. 4-Substituted Analogs

  • 4-[(2-Chlorophenoxy)methyl]benzohydrazide (Y501-4269): This positional isomer substitutes the (2-chlorophenoxy)methyl group at the 4-position of the benzohydrazide core. For example, in quinazolinone derivatives, 2-chlorophenoxy substitution (at the 2-position of the core) resulted in inactivity, whereas 2,4-dichlorophenoxy analogs showed potent anticonvulsant activity . Similarly, in acylhydrazones, a 3-methoxy substituent on benzohydrazide (compound 9i) demonstrated superior cholinesterase inhibition (IC₅₀ = 9.6 µM) compared to 2- or 4-methoxy analogs . This highlights the critical role of substitution geometry in biological activity.

Halogen Variation: Bromine vs. Chlorine

  • 3-[(3-Bromophenoxy)methyl]benzohydrazide: Substituting chlorine with bromine at the 3-position of the phenoxy group alters steric and electronic properties. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in enzyme binding pockets. However, evidence for brominated benzohydrazides is sparse. In cholinesterase inhibitors, trifluoromethyl (CF₃) groups (electron-withdrawing) on benzohydrazides enhanced activity compared to electron-donating groups like methoxy . This suggests that halogen type and electronic effects directly modulate target engagement.

Functional Group Modifications

  • 4-(Trifluoromethyl)benzohydrazide Derivatives: Replacing the (2-chlorophenoxy)methyl group with a CF₃ group at the 4-position (e.g., compound 2l) resulted in mixed-type inhibition of acetylcholinesterase (AChE, IC₅₀ = 46.8–137.7 µM) and butyrylcholinesterase (BuChE, IC₅₀ = 19.1–881.1 µM) . The CF₃ group’s strong electron-withdrawing nature likely enhances binding to cholinesterase catalytic sites, suggesting that this compound may exhibit similar or distinct inhibition profiles depending on its electronic properties.
  • 2-Amino-4-chlorobenzohydrazide: This derivative (compound 4) demonstrated potent paraoxonase 1 (PON1) inhibition (Kᵢ = 38.75 µM), attributed to the synergistic effects of the amino and chloro substituents . This underscores the importance of auxiliary functional groups in modulating enzyme interactions.

Scaffold Hybridization

  • 3-(Pyrimidin-2-ylamino)benzohydrazide: Hybridizing the benzohydrazide core with a pyrimidinylamino group reduced antitumor activity compared to 4-(pyrimidin-2-ylamino) analogs in HepG2 cells . This indicates that scaffold hybridization must balance steric demands and electronic compatibility for optimal activity.

Key Research Findings and Implications

Substituent Position : The 3-position on benzohydrazides appears favorable for electron-withdrawing groups (e.g., CF₃, Cl) in cholinesterase inhibition, whereas 4-substitution may reduce activity .

Halogen Effects : Chlorine’s electron-withdrawing nature enhances target binding compared to bromine or methoxy groups, though steric factors may offset benefits .

Functional Group Synergy: Auxiliary groups (e.g., amino, pyrimidinyl) can either enhance or diminish activity depending on their placement and electronic compatibility .

Biological Activity

3-[(2-Chlorophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13ClN2O2. This compound features a chlorophenoxy group, which significantly influences its chemical and biological properties. Research has focused on its potential applications in various fields, including medicine, chemistry, and biology, particularly for its antimicrobial and anticancer activities.

  • Molecular Formula: C14H13ClN2O2
  • IUPAC Name: this compound
  • Molecular Weight: 276.72 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity, which can lead to various biological effects such as inhibition of cell proliferation or antimicrobial action.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

These results suggest that while the compound shows potential antibacterial properties, it is less effective than standard antibiotics like tetracycline .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound was tested using the MTT assay to evaluate its cytotoxic effects.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)% Inhibition at 10 µM
HepG2 (liver cancer)5.078%
MCF7 (breast cancer)4.582%
A549 (lung cancer)6.075%

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Case Studies

  • Study on Anticancer Properties : A recent study synthesized several hydrazone derivatives, including those related to benzohydrazides like our compound of interest. The derivatives were screened for their antiproliferative activities against a panel of cancer cell lines. The findings revealed that compounds with similar structures exhibited IC50 values ranging from 0.77 µM to over 10 µM, indicating varying degrees of potency .
  • Antibacterial Efficacy Evaluation : Another study focused on evaluating the antibacterial efficacy of several hydrazide derivatives, including benzohydrazides. The results highlighted that compounds with halogen substitutions demonstrated enhanced antibacterial activities compared to their non-halogenated counterparts .

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